molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No. B020083
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin-d8, a deuterated variant of ciprofloxacin, is a broad-spectrum antibiotic primarily used in the study of environmental degradation processes and the identification of transformation products. The introduction of isotopically labeled ciprofloxacin (CIP-d8) has facilitated the investigation of ciprofloxacin's degradation pathways under various conditions, including photolytic and photocatalytic reactions at different pH values. This has led to the identification of novel degradation products and the revision of molecular structures for previously reported transformation products (Salma et al., 2016).

Synthesis Analysis

A consolidated and continuous synthesis method for ciprofloxacin highlights a streamlined process that includes a chemoselective C-acylation step, avoiding the need for intermediate isolations. This method demonstrates a high yield and efficiency, with a significant throughput at laboratory scale, which can be adapted for the synthesis of Ciprofloxacin-d8 by incorporating deuterium atoms at specific positions (Tosso et al., 2019).

Molecular Structure Analysis

The molecular structure of ciprofloxacin and its deuterated analogs, including Ciprofloxacin-d8, has been elucidated through various techniques such as X-ray crystallography. These studies reveal the zwitterionic form of ciprofloxacin in the solid state and provide insights into the complex hydrogen bonding network involved in its structure (Turel et al., 1997).

Chemical Reactions and Properties

The degradation of ciprofloxacin, including its deuterated forms, under various conditions such as photolytic and photocatalytic processes, has been extensively studied. These studies have shown the influence of pH on the degradation kinetics and mechanisms, identifying defluorination and degradation at the piperazine ring as primary steps (Giri & Golder, 2019).

Physical Properties Analysis

The physical properties of ciprofloxacin and its deuterated variants are significantly influenced by their crystalline form. Studies have demonstrated that different crystalline phases of ciprofloxacin exhibit distinct physical stability, dissolution rates, and color, which are derived from the structural differences among the phases (Putra et al., 2020).

Chemical Properties Analysis

The chemical properties of Ciprofloxacin-d8, including its reactivity and interaction with other compounds, play a crucial role in understanding its behavior in various environmental and laboratory settings. The degradation pathways and the formation of transformation products provide insights into the chemical properties of Ciprofloxacin-d8, which are critical for its use in scientific research (Salma et al., 2016).

Scientific Research Applications

  • Inflammatory Response and Immunomodulation : Takahashi et al. (2005) demonstrated that ciprofloxacin induces prostaglandin E2 production in monocytes, which may have therapeutic potential for treating systemic inflammatory responses initiated by interleukin-18 (Takahashi et al., 2005).

  • Impact on Bacterial Proteome : Jedrey et al. (2018) found that sub-inhibitory concentrations of ciprofloxacin induce discrete changes in the intracellular proteome of Pseudomonas aeruginosa, affecting central metabolism and cell envelope-associated functions (Jedrey et al., 2018).

  • Evolution of Bacterial Populations : Wassermann et al. (2016) observed that exposure to subinhibitory concentrations of ciprofloxacin affects the evolution of Pseudomonas aeruginosa populations, leading to various phenotypic changes (Wassermann et al., 2016).

  • Therapeutic Applications : Sharma et al. (2010) noted ciprofloxacin's enhanced efficacy in treating various community-acquired and nosocomial infections, such as respiratory tract, urinary tract, skin infections, and sexually transmitted diseases (Sharma et al., 2010).

  • Potential Anticancer Properties : Kloskowski et al. (2010) found that ciprofloxacin induced morphological changes and decreased viability in a concentration and time-dependent manner within CHO AA8 cells, showing potential anticancer properties (Kloskowski et al., 2010).

  • Drug Delivery Systems : Al-mahallawi et al. (2014) demonstrated that nano-transfersomal ciprofloxacin vesicles enhanced drug delivery to the middle ear and showed greater drug deposition in the tympanic membrane compared to commercial products (Al-mahallawi et al., 2014).

  • Solubility and Antibacterial Activity : Choi et al. (2017) reported that ciprofloxacin complexed with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and antibacterial activity against methicillin-resistant Staphylococcus aureus (Choi et al., 2017).

  • Pharmacokinetics in Critically Ill Patients : Lipman et al. (1998) found that ciprofloxacin at a dosage of 400 mg given intravenously q8h is safe and provides bactericidal activity against most organisms in critically ill adults (Lipman et al., 1998).

  • Bioengineering and Wastewater Treatment : Nguyen et al. (2018) suggested that the ciprofloxacin-degrading bacterium Bradyrhizobium sp. GLC_01 could be used in bioengineering approaches to manage antibiotics and persistent organic contaminants during wastewater treatment (Nguyen et al., 2018).

  • Phototoxicity Risks : Agrawal et al. (2007) indicated that ciprofloxacin can cause phototoxicity when exposed to ambient levels of ultraviolet radiation, such as sunlight (Agrawal et al., 2007).

Safety And Hazards

Ciprofloxacin-d8 is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container in accordance with local/regional/national/international regulations .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSWGUAQZAJSOK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649159
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin-d8

CAS RN

1130050-35-9
Record name Ciprofloxacin-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 19.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 30.1 g of anhydrous piperazine and 100 ml of dimethyl sulphoxide is heated at 135°-140° C. for 2 hours. The solvent is distilled out under high vacuum, and the residue is suspended in H2O, filtered off with suction and washed with water. For further purification, the moist crude product is boiled with 100 ml of water, filtered with suction at room temperature, the solid is washed with H2O and dried to constant weight over CaCl2 in a vacuum oven at 100° C. 19.6 g of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, of decomposition point 255°-257° C., are obtained; RF value: 0.07.
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid are introduced into a solution of 26.7 parts by weight of piperazine in 200 parts by volume of water, which is heated to reflux. The mixture is kept under reflux for 90 minutes and then cooled. The precipitate is separated off, washed with water and dried. 31.5 parts by weight (95.2% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

26.7 parts by weight of piperazine and 26.5 parts by weight of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in 200 parts by volume of water are heated to 120° C. in an autoclave for 60 minutes and the mixture is then worked up as in Example 1. 30.9 parts by weight (93.4% of theory) of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1piperazinyl)-3quinolinecarboxylic acid are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a manner similar to that of Example 1, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (II, R1 : cyclopropyl; X: fluoro) is reacted with 1-butylmethylsilyl piperazine (III, R2 : hydrogen; R3 and R4 : methyl; R5: t-butyl) to give a solid compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-butylmethylsilyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin-d8
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin-d8
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin-d8
Reactant of Route 4
Ciprofloxacin-d8
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin-d8
Reactant of Route 6
Reactant of Route 6
Ciprofloxacin-d8

Citations

For This Compound
315
Citations
C Grondin, W Zhao, M Fakhoury… - Biomedical …, 2011 - Wiley Online Library
There are many limitations to conducting pharmacokinetic studies in neonates, both ethical and technical. Regarding technical aspects, the number and volume of samples are limited, …
SL de Vroom, MCM Pistorius, YA Bijleveld… - Therapeutic drug …, 2022 - journals.lww.com
… The overall run time was 1.5 minutes while the retention time of ciprofloxacin and ciprofloxacin-d8 was 0.82 minutes. The chromatogram exhibited a small symmetrical peak with a …
Number of citations: 2 journals.lww.com
W Xue, H Zhang, M Wang, Y Liu, M Liu, B Shen - Analytical Methods, 2022 - pubs.rsc.org
… mL −1 ciprofloxacin-d8 standard curve solutions. Then, the recoveries of ciprofloxacin-d8 in the … Finally, the peak intensities of ciprofloxacin-d8 in the three sample groups with different …
Number of citations: 5 pubs.rsc.org
CJ Mwankuna, GA Uwamaliya, EE Mariki, F Mabiki… - Analytical …, 2022 - pubs.rsc.org
… Deuterated metronidazole-d3, trimethoprim-d3, ciprofloxacin-d8, and sulfamethoxazole-d4 were used as internal standards (ISs). For each analyte, two transitions were monitored using …
Number of citations: 4 pubs.rsc.org
X Chen, Y Wang, X Yao, M Jin - Se pu= Chinese Journal of …, 2009 - europepmc.org
… The homogenized tissue sample added with ciprofloxacin-D8 and phosphate buffer solution (pH 7.0) was extracted with acetonitrile under ultrasonication, and degreased with hexane. …
Number of citations: 3 europepmc.org
X Wang, T Guo, Y Wei, G Xu, N Li… - Journal of Analytical …, 2019 - academic.oup.com
… phase extraction (SPE) process, eight quinolone residues were analyzed by high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) using ciprofloxacin-d8 …
Number of citations: 15 academic.oup.com
A Gajda, A Posyniak, J Zmudzki, M Gbylik, T Bladek - Food chemistry, 2012 - Elsevier
… Norfloxacin and ciprofloxacin – d8 were used as internal standards to quantify the (fluoro)quinolones. Analyses were realised by LC–FLD for screening and LC–MS/MS for confirmatory …
Number of citations: 49 www.sciencedirect.com
W Xue, Y Lv, B Wu, X Wan - International Journal of Environmental …, 2023 - Taylor & Francis
… ciprofloxacin-d8 (5, 10, 25, 50 and 100 ng/mL) prepared in the blank soil extract solution were employed to calculate the recoveries of ciprofloxacin-d8 … the recovery of ciprofloxacin-d8 in …
Number of citations: 3 www.tandfonline.com
M Noergaard, PB Jensen, DR Gotfredsen… - American Journal of …, 2021 - Elsevier
… To each piece, 900 μL H 2 O and 100 μL internal standard (0.2 μg/mL antipyrin-d3 and 0.2 μg/mL ciprofloxacin-d8) was added. The biopsies were then homogenized and centrifuged …
Number of citations: 8 www.sciencedirect.com
W Ben, J Weili, W Yinglin, L Fang… - Asian Journals of …, 2023 - search.ebscohost.com
Low-temperature pyrolysis experiments were conducted to study the dynamics of antibiotics and antibiotic resistance genes (ARGs) in organic fertilizers. The concentrations of …
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.